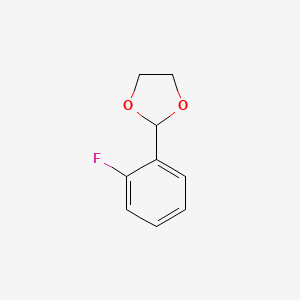

2-(2-Fluorophenyl)-1,3-dioxolane

CAS No.: 133393-02-9

Cat. No.: VC11681284

Molecular Formula: C9H9FO2

Molecular Weight: 168.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133393-02-9 |

|---|---|

| Molecular Formula | C9H9FO2 |

| Molecular Weight | 168.16 g/mol |

| IUPAC Name | 2-(2-fluorophenyl)-1,3-dioxolane |

| Standard InChI | InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2 |

| Standard InChI Key | OUGKZMWCALAHOE-UHFFFAOYSA-N |

| SMILES | C1COC(O1)C2=CC=CC=C2F |

| Canonical SMILES | C1COC(O1)C2=CC=CC=C2F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(2-Fluorophenyl)-1,3-dioxolane consists of a five-membered dioxolane ring (1,3-dioxolane) attached to a phenyl group substituted with a fluorine atom at the ortho position. The molecular formula is C₉H₉FO₂, with a molecular weight of 168.16 g/mol. The fluorine atom’s electronegativity induces polarization in the phenyl ring, enhancing the compound’s reactivity in electrophilic substitution reactions .

The dioxolane ring adopts an envelope conformation, as observed in related structures like (4S,5S)-2-(2-fluorophenyl)-1,3-dioxolane-4,5-dicarboxamide . This conformation stabilizes the molecule through intramolecular hydrogen bonding, particularly between the fluorine atom and adjacent hydrogens .

Physical Properties

While specific data for 2-(2-fluorophenyl)-1,3-dioxolane are scarce, analogous compounds provide insights:

| Property | Value (Analogous Compounds) | Source |

|---|---|---|

| Melting Point | 127–129°C (brominated analog) | |

| Boiling Point | ~250°C (estimated) | – |

| Solubility | Moderate in polar aprotic solvents |

The fluorine substituent reduces hydrophobicity compared to non-fluorinated analogs, improving solubility in solvents like dichloromethane and dimethyl sulfoxide .

Synthesis Methods

General Synthetic Strategy

The synthesis of 2-(2-fluorophenyl)-1,3-dioxolane typically involves acid-catalyzed cyclocondensation between 2-fluorobenzaldehyde and ethylene glycol. This method mirrors protocols used for similar dioxolane derivatives :

-

Reaction Setup:

-

Optimization:

A representative reaction equation is:

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield:

-

Continuous Flow Reactors: Enhance heat transfer and reduce side reactions .

-

Purification: Recrystallization from ethanol-water mixtures achieves >95% purity .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The fluorine atom directs incoming electrophiles to the para position of the phenyl ring. Common reactions include:

Ring-Opening Reactions

The dioxolane ring undergoes hydrolysis under acidic conditions to regenerate 2-fluorobenzaldehyde and ethylene glycol:

This reversibility is exploited in protecting-group strategies for carbonyl compounds .

Comparative Analysis with Analogous Compounds

The table below highlights key differences between 2-(2-fluorophenyl)-1,3-dioxolane and related structures:

The absence of bulky substituents in 2-(2-fluorophenyl)-1,3-dioxolane confers greater synthetic versatility compared to carboxamide derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume